molecular formula C14H23N3O2S B289127 4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide

4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No. B289127
M. Wt: 297.42 g/mol
InChI Key: OFLCNZDZICIJOT-UHFFFAOYSA-N
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Description

4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide, commonly known as DMPS, is a sulfonamide compound that has been widely used in scientific research for its diverse biochemical and physiological effects. DMPS is a white crystalline powder that is soluble in water and has a molecular weight of 308.4 g/mol.

Mechanism of Action

DMPS acts as a chelating agent by binding to heavy metals and facilitating their excretion from the body. It also acts as a radioprotective agent by scavenging free radicals and reducing oxidative stress. In addition, DMPS has been shown to have neuroprotective effects by reducing inflammation and promoting neuronal survival.
Biochemical and Physiological Effects
DMPS has been shown to have diverse biochemical and physiological effects. It has been shown to increase the excretion of heavy metals such as lead, mercury, and cadmium from the body. It has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases.

Advantages and Limitations for Lab Experiments

DMPS has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, DMPS has some limitations for lab experiments. It has a relatively short half-life in the body, which limits its effectiveness as a chelating agent. It also has some toxicity at high doses, which limits its use in animal studies.

Future Directions

There are several future directions for research on DMPS. One area of research is the development of more effective chelating agents for heavy metal poisoning. Another area of research is the development of more potent radioprotective agents for cancer therapy. Finally, there is a need for more research on the neuroprotective effects of DMPS, particularly in the treatment of neurodegenerative diseases.
Conclusion
DMPS is a sulfonamide compound that has been widely used in scientific research for its diverse applications. It is a chelating agent that can facilitate the excretion of heavy metals from the body, a radioprotective agent that can reduce oxidative stress, and a neuroprotective agent that can reduce inflammation and promote neuronal survival. DMPS has several advantages for lab experiments, but also has some limitations. There are several future directions for research on DMPS, including the development of more effective chelating agents, more potent radioprotective agents, and more research on the neuroprotective effects of DMPS.

Synthesis Methods

DMPS can be synthesized through a simple reaction between 2,3-dimethylphenylamine and N,N-dimethylpiperazine in the presence of sulfuric acid. The reaction yields DMPS as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

DMPS has been widely used in scientific research for its diverse applications. It has been used as a chelating agent in the treatment of heavy metal poisoning, as a radioprotective agent in cancer therapy, and as a neuroprotective agent in the treatment of neurodegenerative diseases.

properties

Molecular Formula

C14H23N3O2S

Molecular Weight

297.42 g/mol

IUPAC Name

4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C14H23N3O2S/c1-12-6-5-7-14(13(12)2)16-8-10-17(11-9-16)20(18,19)15(3)4/h5-7H,8-11H2,1-4H3

InChI Key

OFLCNZDZICIJOT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)N(C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)N(C)C)C

Origin of Product

United States

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